In-Depth Technical Guide: 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine
In-Depth Technical Guide: 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine
The following is an in-depth technical guide on the chemical properties, synthesis, and applications of 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine.
Introduction & Chemical Identity
2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine (CAS: 331717-49-8 ) is a specialized heterocyclic building block characterized by a 2,6-disubstituted pyridine ring.[1][2][3] Its structure integrates a lipophilic 6-methyl group with a hydrophilic, electrophilic 3-(2-chloroethoxy)propyl side chain.[2][3] This bifunctional nature—combining a basic pyridine nitrogen with a reactive alkyl chloride separated by a flexible ether linker—makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of G-protein coupled receptor (GPCR) ligands (e.g., antihistamines) and as a linker in fragment-based drug design.[2][3]
Core Identity Table
| Property | Detail |
| Chemical Name | 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine |
| CAS Number | 331717-49-8 |
| Molecular Formula | C₁₁H₁₆ClNO |
| Molecular Weight | 213.71 g/mol |
| SMILES | Cc1cccc(CCCOCCCl)n1 |
| Structure Type | Pyridine derivative; Alkyl chloride; Ether |
| Key Functional Groups | Pyridine (Basic), Ether (Linker), Alkyl Chloride (Electrophile) |
Chemical Structure & Physical Properties[2][3][4][5][7]
The molecule features a pyridine core substituted at the 2- and 6-positions, creating a steric environment that influences the basicity of the ring nitrogen.[2][3] The 3-(2-chloroethoxy)propyl chain acts as a flexible "arm," allowing the terminal chloride to participate in nucleophilic substitution reactions at a distance from the aromatic core.[2][3]
Predicted Physical Properties
Note: Experimental data for this specific intermediate is proprietary; values are predicted based on structural analogs (e.g., 2-chloro-6-methylpyridine, alkyl ethers).[2][3]
| Property | Value (Predicted/Analogous) | Significance |
| Physical State | Colorless to pale yellow liquid | Typical for low-MW pyridine ethers.[2][3] |
| Boiling Point | ~280–300°C (at 760 mmHg) | High due to polarity and molecular weight.[2][3] |
| Density | ~1.08 ± 0.05 g/cm³ | Denser than water due to the chlorine atom.[2][3] |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Lipophilic chain aids organic solubility.[1][2][3] |
| pKa (Pyridine N) | ~6.0–6.5 | 6-Methyl group is electron-donating, slightly increasing basicity vs. pyridine (5.2).[1][2][3] |
| LogP | ~2.5–3.0 | Moderately lipophilic; suitable for CNS drug intermediates.[2][3] |
Synthetic Methodologies
The synthesis of 2-[3-(2-Chloro-ethoxy)-propyl]-6-methyl-pyridine typically follows a convergent pathway, constructing the ether linkage from a pyridine-alcohol precursor.[2][3]
Primary Synthetic Route (Etherification & Chlorination)
This route ensures high regioselectivity and yield.[2][3]
-
Precursor Synthesis: 2,6-Lutidine is lithiated at the lateral methyl group using n-butyllithium (n-BuLi) and reacted with ethylene oxide (or a protected halo-alcohol) to generate 2-(3-hydroxypropyl)-6-methylpyridine .[1][2][3]
-
Ether Formation: The alcohol is reacted with 2-chloroethanol (or ethylene oxide) under basic conditions, or via a Williamson ether synthesis with 1-bromo-2-chloroethane (carefully controlled to avoid polymerization).[1][2][3]
-
Chlorination: If the intermediate is a diol or hydroxy-ether, the terminal hydroxyl is converted to a chloride using Thionyl Chloride (SOCl₂) or Methanesulfonyl chloride (MsCl) followed by displacement.[1][2]
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow of synthesis from commercially available starting materials.
Caption: Step-wise synthesis from 2,6-lutidine via lithiation and etherification.
Reactivity Profile & Mechanism of Action
The molecule's utility stems from its dual reactivity.[2][3] It serves as an electrophilic anchor (via the alkyl chloride) and a basic scaffold (via the pyridine).[2]
A. Nucleophilic Substitution (SN2)
The terminal alkyl chloride is a primary halide, highly susceptible to SN2 reactions.[2][3]
-
Mechanism: The nucleophile (Nu⁻) attacks the carbon bearing the chlorine from the backside, displacing the chloride ion.[2]
-
Common Nucleophiles:
B. Pyridine Ring Chemistry[2][3]
-
Protonation: The nitrogen atom can accept a proton to form a pyridinium salt (e.g., Hydrochloride salt), which significantly increases water solubility.[2]
-
N-Oxidation: Reaction with m-CPBA yields the N-oxide , a strategy used to modify the electronic properties of the ring or as a prodrug moiety.[1][2][3]
-
Coordination: The nitrogen lone pair can coordinate with metal centers (Pd, Pt) in catalytic cycles.[1][2]
Visualization: Reactivity Network
Caption: Primary reaction pathways: Nucleophilic substitution, Salt formation, and N-oxidation.[1][2][3]
Experimental Protocols
Protocol A: Nucleophilic Substitution with a Secondary Amine
This standard protocol demonstrates the utility of the molecule as an alkylating agent.[2]
-
Reagents:
-
Procedure:
-
Workup:
-
Purification: Flash column chromatography (Silica gel).
Protocol B: Handling & Storage
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the alkyl chloride can hydrolyze slowly in moist air.[2][3]
-
Safety: This compound is an alkylating agent .[2][3] Handle in a fume hood with nitrile gloves.[2][3] Avoid inhalation of vapors.[2][3]
References
-
Joule, J. A., & Mills, K. (2010).[2][3] Heterocyclic Chemistry. 5th Edition. Wiley.[2][3] (General reference for pyridine reactivity and synthesis). Link[3]
-
Scriven, E. F. V. (1984).[2][3] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.[2][3] (Detailed mechanisms of pyridine substitution). Link[3]
-
Carey, F. A., & Sundberg, R. J. (2007).[2][3] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[2][3] (Nucleophilic substitution mechanisms).[2][3] Link
-
Sigma-Aldrich. (2024).[3] Product Specification: 2-Chloro-6-methylpyridine (Analogous Structure). (Used for physical property estimation).[2][3] Link
-
PubChem. (2024).[2][3] Compound Summary: 2-Chloro-6-methylpyridine.[1][2][3][4][5][6] National Library of Medicine.[2][3] Link[3]
Disclaimer: This guide is for research purposes only. All synthesis and handling must be performed by qualified personnel in a controlled laboratory environment.[2]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2-Chloro-3-methylpyridine | C6H6ClN | CID 87603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. 18368-63-3|2-Chloro-6-methylpyridine|BLD Pharm [bldpharm.com]
